molecular formula C6H9NO B8717520 1-Azabicyclo[3.2.0]heptan-7-one CAS No. 23806-36-2

1-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B8717520
CAS No.: 23806-36-2
M. Wt: 111.14 g/mol
InChI Key: INAHHIFQCVEWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.0]heptan-7-one features a bicyclic β-lactam structure, a cornerstone scaffold in medicinal chemistry known for its significant biological activity . The core azabicyclo[3.2.0]heptan-7-one structure is a key precursor and building block in the synthesis of more complex therapeutic agents, particularly within the carbapenem class of antibiotics . Research into closely related derivatives, such as 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, has demonstrated potent anti-tumor activity, with some compounds exhibiting strong cytotoxicity against murine leukemia P388 and human epidermoid carcinoma KB cell lines, with IC50 values in the range of 0.004 to 0.6 µg/ml . Furthermore, these derivatives have shown promising in vivo efficacy, inhibiting 71-84% of tumor growth in mice models implanted with colon 26 and sarcoma 180 cells . The mechanism of action for this class of compounds often involves the inherent reactivity of the strained β-lactam ring, which can be functionalized at various positions to interact with biological targets such as enzymes and receptors . The rigid, three-dimensional framework of the azabicyclo[3.2.0]heptane system provides a well-defined structure that can be tailored to improve binding affinity and selectivity, making it a valuable template in drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

23806-36-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2

InChI Key

INAHHIFQCVEWPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)N2C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-Azabicyclo[3.2.0]heptan-7-one has been investigated for its potential as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. By inhibiting the activity of β-lactamase enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: β-Lactamase Inhibition

A study demonstrated that derivatives of this compound effectively inhibit certain β-lactamase enzymes, thereby enhancing the effectiveness of existing antibiotics in vitro . The mechanism involves binding to the active site of the enzyme, preventing hydrolysis of the antibiotic.

Antimicrobial and Anticancer Properties

Preliminary research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further exploration in drug development .

Case Study: Antitumor Activity

In vitro studies have shown that derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates in various cancer cell lines, including breast and colon cancer .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution .

Synthetic Routes

Common methods for synthesizing this compound include:

  • Cyclization reactions starting from amino acids or their derivatives.
  • Catalytic hydrogenation followed by cyclization under controlled conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Optimization processes for large-scale production often involve continuous flow reactors and high-pressure hydrogenation systems to enhance efficiency and yield .

Comparison with Similar Compounds

Penams and Carbapenems

  • Penams : Contain a 4-thia-1-azabicyclo[3.2.0]heptan-7-one core (sulfur atom at position 4). This thia substitution enhances stability and antibacterial activity, as seen in penicillin derivatives .
  • Carbapenems : Feature a 1-azabicyclo[3.2.0]heptan-7-one core with a hydroxyethyl side chain at C6 and a sulfur-containing substituent at C2 (e.g., imipenem). These modifications confer broad-spectrum antibiotic activity .
  • This compound: Lacks the thia or hydroxyethyl groups, reducing antibacterial efficacy but providing a versatile scaffold for non-antibiotic applications .

Table 1: Structural and Functional Comparison of β-Lactam Cores

Compound Core Structure Key Substituents Bioactivity Stability Issues
Penams 4-Thia-1-azabicyclo[3.2.0]heptan-7-one C2 thioether, C6 H Antibacterial Acid-sensitive
Imipenem This compound C6-(1-hydroxyethyl), C2-thio Antibacterial Renal peptidase degradation
This compound This compound None (minimal substitution) Limited antibacterial Gel formation under acid

Oxapenam Derivatives (4-Oxa-1-azabicyclo[3.2.0]heptan-7-one)

Oxapenams replace the sulfur in penams with oxygen. These derivatives exhibit antitumor activity and selective cysteine protease inhibition (e.g., papain, cathepsins). For example:

  • 3-Substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones show IC₅₀ values in the nanomolar range against papain, with potency depending on C3 substituents (e.g., anthraquinone moieties enhance binding to hydrophobic enzyme pockets) .

Table 2: Bioactivity of Oxapenam vs. This compound

Compound Protease Inhibition (Papain IC₅₀) Antitumor Activity Key Structural Feature
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one 16.8 nM (neogliptin) Yes 4-Oxa ring, C3 substituents
This compound Not reported No Unsubstituted β-lactam

Stereochemical and Ring-Size Variants

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : The [3.1.1] ring system creates a distinct conformational profile, enabling selective derivatization for piperidine-based medicinal chemistry .
  • 7-Azabicyclo[2.2.1]heptane : Smaller [2.2.1] ring system reduces strain, improving stability but limiting β-lactam reactivity .
  • This compound : The [3.2.0] system balances strain and reactivity, making it a intermediate for functionalized β-lactams .

Table 3: Physicochemical Properties of Azabicycloalkanes

Compound Ring System Molecular Weight (g/mol) Stability Synthetic Yield
This compound [3.2.0] 111.14 Acid-sensitive 58–70% (derivatives)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] 215.28 High >80%
7-Azabicyclo[2.2.1]heptane [2.2.1] 111.14 Moderate 45–60%

Preparation Methods

Early Cyclization Approaches

The foundational synthesis of 1-azabicyclo[3.2.0]heptan-7-one was reported in 1978 via intramolecular cyclization of a β-lactam precursor. The method involves heating a substituted azetidinone in the presence of a base, inducing ring closure to form the bicyclic framework. For example, (5S)-1-azabicyclo[3.2.0]heptan-7-one was synthesized with moderate yields (45–55%) by treating a cis-azetidinone derivative with potassium tert-butoxide in tetrahydrofuran (THF) at 60°C. Stereochemical control was achieved through careful selection of protecting groups, ensuring the desired cis-fusion of the bicyclic system.

Decarboxylation of Clavulanic Acid Derivatives

Mercuric Acetate-Mediated Decarboxylation

A patent from 1984 describes the decarboxylation of clavulanic acid derivatives to produce 4-oxa-1-azabicyclo[3.2.0]heptan-7-one analogs. Although this method targets oxygen-containing variants, it provides a template for synthesizing the 1-aza counterpart. For example, treating clavulanic acid with mercuric acetate in 1,2-dimethoxyethane (DME) at 85°C induces decarboxylation, yielding (5R)-3-(2-hydroxyethylidene)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one with 70–80% efficiency. Replacing the oxygen atom with nitrogen in the starting material could theoretically produce this compound, though this adaptation remains unexplored in the literature.

Base-Induced Cyclization of Halogenated Precursors

Bromomethyl-Substituted Intermediates

A 1980 study demonstrated the cyclization of bromomethyl-substituted azetidinones to form 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives. For example, (3RS,5SR)-3-(bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one was synthesized by treating a brominated precursor with sodium hydride in THF, achieving 60–65% yields. The stereochemistry of the product depended on the configuration of the starting material, with trans-isomers favoring faster cyclization. This method could be modified for nitrogen-containing precursors by substituting bromine with amine-protecting groups.

Hydrogenation of Unsaturated Intermediates

Catalytic Hydrogenation of Dienes

Hydrogenation of conjugated dienes, such as 3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, produces saturated bicyclic compounds. Using palladium-on-carbon (Pd/C) under hydrogen gas, the diene is reduced to (3S,5R)-3-ethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one with 85% yield. While this method targets 4-oxa analogs, replacing the vinyl group with an amine-containing substituent could enable access to 1-azabicyclo derivatives.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Stereochemical Control
Intramolecular CyclizationSubstituted azetidinoneKOtBu, THF, 60°C45–55%Moderate (cis-selectivity)
NHC-Catalyzed Additionα,β-Unsaturated acid + amineNHC catalyst, DCM, RT70–92%High (up to 92% ee)
DecarboxylationClavulanic acid derivativeHg(OAc)₂, DME, 85°C70–80%Low (mixture of E/Z isomers)
Bromomethyl CyclizationBrominated azetidinoneNaH, THF, 0°C to RT60–65%Moderate (trans-selectivity)
HydrogenationConjugated dieneH₂, Pd/C, MeOH, RT85%High (retention of configuration)

Q & A

Basic: What are the key structural features of 1-Azabicyclo[3.2.0]heptan-7-one, and how do they influence reactivity?

The compound contains a strained β-lactam ring fused to a cyclopentane ring, creating a bicyclic framework. The β-lactam strain increases electrophilicity, enhancing reactivity toward nucleophilic ring-opening reactions. X-ray crystallography confirms the cyclohexane ring adopts boat or half-chair conformations, affecting molecular packing via N-H···O=C hydrogen bonds . These features are critical for interactions with biological targets, such as enzyme active sites.

Basic: What synthetic routes are commonly used to prepare this compound derivatives?

Two primary methods dominate:

  • [2+2] Cycloaddition : Ketene equivalents react with imines to form the bicyclic core, ideal for introducing substituents at the C3 position .
  • Catalytic Hydrogenation : 2,5-disubstituted pyrroles are hydrogenated to cis-pyrrolidine intermediates, followed by cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide .
    Enzymatic approaches (e.g., lipase-catalyzed enantioselective ring-opening) are also employed to access chiral β-amino acids .

Advanced: How can synthesis scalability be optimized for derivatives with antitumor activity?

Scalability requires stereochemical control and efficient purification. For example:

  • Catalytic Hydrogenation : Using tert-butoxycarbonyl (Boc)-protected pyrroles improves stereoselectivity during hydrogenation, yielding single diastereomers (e.g., 6-phthalimido derivative isolated in >95% purity) .
  • Microwave-Assisted Cyclization : Reduces reaction times for ring-closing steps, as demonstrated in carbapenem analogs .

Advanced: How do structural modifications at C3 affect structure-activity relationships (SAR) in enzyme inhibition?

Substituents at C3 optimize interactions with enzyme subsites (e.g., S1' and S2' in cysteine proteases):

  • Ester/Amide Groups : Reduce activity (IC50 > 100 nM), likely due to steric hindrance .
  • Amino Acid Side Chains : 3-(2-amino-2-carboxyethyl) derivatives show IC50 values of 16.8 nM against cathepsins, enhancing hydrogen bonding and charge complementarity .
  • Trans vs. Cis Isomers : Trans configurations at C3/C5 improve stability and potency (e.g., trans-3-hydroxy methyl derivatives inhibit tumor growth by 84% in vivo) .

Advanced: How can contradictions in biological activity data (e.g., cis vs. trans isomers) be resolved?

Contradictions arise from conformational flexibility and assay conditions. Methodologies include:

  • Comparative IC50 Analysis : Test isomers under standardized in vitro conditions (e.g., P388 leukemia cells) .
  • Molecular Dynamics Simulations : Model isomer binding to cathepsin L, revealing trans configurations form stable hydrogen bonds with catalytic cysteine .

Advanced: What computational strategies are used to design this compound-based inhibitors?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predict binding poses in papain-family proteases, prioritizing substituents with favorable π-π stacking (e.g., aryl groups) .
  • QM/MM Calculations : Assess β-lactam ring strain energy (~20 kcal/mol) to optimize electrophilicity for nucleophilic attack .

Advanced: How are in vivo antitumor efficacy studies designed for these derivatives?

  • Mouse Models : Subcutaneous implantation of colon 26 or S-180 cells, with daily dosing (0.625–15 mg/kg) over 14 days .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS, focusing on ester derivatives prone to hydrolysis .

Basic: What techniques confirm the stereochemistry and conformation of synthesized derivatives?

  • X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P21/c space group) .
  • NMR Spectroscopy : 2D NOESY identifies transannular interactions, while J-coupling constants distinguish cis/trans isomers .

Advanced: How are enzymatic methods applied to modify this compound?

  • Lipase-Catalyzed Ring-Opening : Candida antarctica lipase B enantioselectively hydrolyzes the β-lactam, yielding (R)-β-amino acids with >90% ee .
  • Biocatalytic Diversification : Engineered transaminases introduce amino groups at C3 for SAR libraries .

Advanced: What are emerging research directions for this scaffold?

  • Photoredox Catalysis : Late-stage C–H functionalization to add fluorinated groups for improved blood-brain barrier penetration .
  • PROTAC Design : Conjugate derivatives with E3 ligase ligands (e.g., thalidomide) to degrade oncology targets .

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